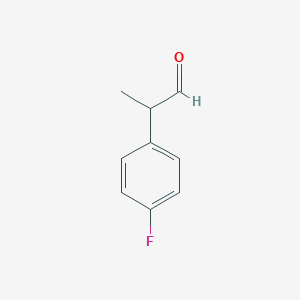
cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride, commonly known as CPT, is a potent and selective inhibitor of the human organic cation transporter 2 (hOCT2). It is a heterocyclic compound that has been extensively studied for its potential applications in the field of drug development.
Applications De Recherche Scientifique
CPT has been extensively studied for its potential applications in the field of drug development. It has been shown to inhibit the uptake of various organic cations, including dopamine, norepinephrine, and epinephrine, by cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride. This inhibition can lead to increased concentrations of these neurotransmitters in the brain, which can have therapeutic effects in the treatment of various neurological disorders, such as Parkinson's disease.
Mécanisme D'action
CPT works by binding to the extracellular domain of cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride, thereby blocking the uptake of organic cations. This inhibition can lead to increased concentrations of these cations in the extracellular fluid, which can have various physiological effects.
Biochemical and Physiological Effects:
CPT has been shown to have various biochemical and physiological effects. It has been shown to increase the extracellular concentrations of dopamine, norepinephrine, and epinephrine in the brain, which can have therapeutic effects in the treatment of various neurological disorders. It has also been shown to inhibit the uptake of various drugs, such as metformin and cimetidine, by cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride, which can affect their pharmacokinetics and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
CPT has several advantages for lab experiments. It is a potent and selective inhibitor of cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride, which makes it a useful tool for studying the role of this transporter in various physiological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, CPT has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has some toxicity concerns, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of CPT. One direction is to investigate its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease. Another direction is to study its effects on the pharmacokinetics and efficacy of various drugs, which can have implications for drug development and personalized medicine. Additionally, further studies are needed to better understand its toxicity profile and long-term effects.
Méthodes De Synthèse
The synthesis of CPT is a multi-step process that involves the reaction of various reagents and catalysts. The most common method for synthesizing CPT is the reaction of 1,3-dichloro-2-propanol with thiourea in the presence of sodium hydroxide. The resulting product is then treated with piperidine and formaldehyde to obtain CPT. The purity of the final product can be improved by recrystallization from ethanol.
Propriétés
Numéro CAS |
172753-33-2 |
|---|---|
Formule moléculaire |
C16H32Cl2N2S |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
1-[[(2S,5R)-5-(piperidin-1-ylmethyl)thiolan-2-yl]methyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C16H30N2S.2ClH/c1-3-9-17(10-4-1)13-15-7-8-16(19-15)14-18-11-5-2-6-12-18;;/h15-16H,1-14H2;2*1H/t15-,16+;; |
Clé InChI |
MJJZPRRUSOVOSC-TYIJTUDGSA-N |
SMILES isomérique |
C1CCN(CC1)C[C@H]2CC[C@H](S2)CN3CCCCC3.Cl.Cl |
SMILES |
C1CCN(CC1)CC2CCC(S2)CN3CCCCC3.Cl.Cl |
SMILES canonique |
C1CCN(CC1)CC2CCC(S2)CN3CCCCC3.Cl.Cl |
Autres numéros CAS |
172753-33-2 |
Synonymes |
1-[[(2R,5S)-5-(1-piperidylmethyl)thiolan-2-yl]methyl]piperidine dihydr ochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





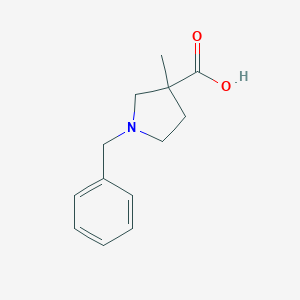
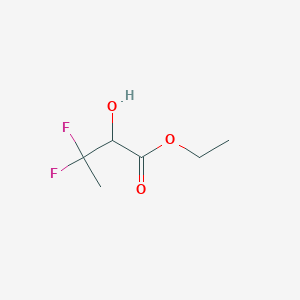
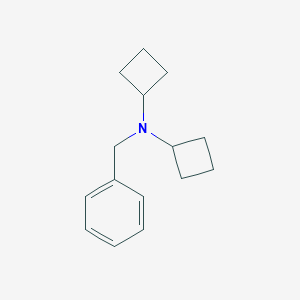
![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)




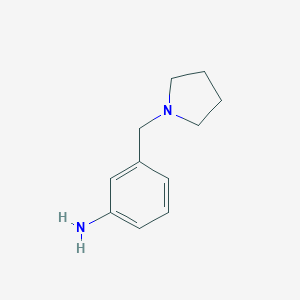
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)
